![molecular formula C₁₂H₁₃N₅O₃ B123945 Ethenodeoxyadenosine CAS No. 68498-25-9](/img/structure/B123945.png)
Ethenodeoxyadenosine
Overview
Description
Ethenodeoxyadenosine is a chemically modified component of nucleic acids. These base-modified nucleosides demonstrate significant biological properties, acting as antiviral or antitumor agents . It is also a major etheno lesion formed in the reaction of DNA with epoxides substituted with good leaving groups .
Synthesis Analysis
Ethenodeoxyadenosine is a DNA adduct generated by exogenous and endogenous sources. It severely blocks DNA synthesis and induces miscoding events in human cells . In vitro primer extension studies were conducted using newly identified human DNA polymerases (pol) η and κ, which have been shown to catalyze translesion DNA synthesis past several DNA lesions .Molecular Structure Analysis
The molecular formula of Ethenodeoxyadenosine is C12H13N5O3 . The structure of Ethenodeoxyadenosine involves a rotation of the εdA adduct to the syn conformation in the Polι active site and presentation of its ‘Hoogsteen edge’ for hydrogen-bonding with incoming dTTP or dCTP .Chemical Reactions Analysis
The effects of Ethenodeoxyadenosine on cardiac electrophysiologic properties are consequences of complex interactions among the specific cardiac target structures, the density and type of adenosine receptors, and the effector systems .Physical And Chemical Properties Analysis
Ethenodeoxyadenosine has a molecular weight of 275.26 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 6 .Scientific Research Applications
Carcinogenesis Research
Ethenodeoxyadenosine (εdA): is a promutagenic DNA adduct formed from exogenous agents like vinyl chloride and urethane, as well as endogenous lipid peroxidation products . Its presence in liver DNA of rats exposed to vinyl chloride or an iron overload has been extensively studied. This research is crucial for understanding the molecular mechanisms of carcinogenesis and the role of εdA in the process.
Oxidative Stress Studies
The formation of εdA is associated with oxidative stress and lipid peroxidation-mediated reactions. Studies have shown that increased levels of εdA are detected in liver DNA of patients with metal storage diseases like Wilson’s disease and primary hemochromatosis . This makes εdA a valuable biomarker for studying oxidative stress and its impact on the body.
Environmental Toxicology
Ethenodeoxyadenosine serves as a biomarker for exposure to environmental carcinogens such as vinyl chloride, a known human carcinogen. Research in this field helps in assessing the risk and understanding the long-term effects of exposure to such toxic substances .
Immunohistochemistry
Immunohistochemical methods have been developed to localize εdA DNA adducts in tissues. This application is significant for visualizing the distribution and accumulation of these adducts within organs, providing insights into the tissue-specific effects of carcinogens and oxidative stress .
Biomarker Development
Due to its formation in response to carcinogen exposure and oxidative stress, εdA is being explored as a potential biomarker for various diseases. Its detection in human urine suggests its utility in non-invasive testing methods for assessing internal oxidative stress levels .
DNA Damage and Repair Mechanisms
Understanding the formation and persistence of εdA adducts in DNA is essential for studying DNA damage and repair mechanisms. Research in this area contributes to the development of therapeutic strategies for diseases caused by DNA damage .
Mechanism of Action
Target of Action
Ethenodeoxyadenosine (εdA) is a DNA adduct that primarily targets DNA itself . It is one of four exocyclic DNA adducts produced by reactive metabolites of vinyl chloride, a human carcinogen . εdA has also been detected in DNA of the liver of humans and untreated animals, suggesting its formation from endogenous sources .
Mode of Action
The mode of action of εdA involves its interaction with DNA and the subsequent changes it induces. The mutagenic potential of εdA was studied using a single-stranded shuttle vector system in several E. coli strains and in simian kidney cells (COS7) . In COS7 cells, the frequency of targeted mutations was 70%, consisting of εdA–>dG (63%), εdA–>T (6%), and εdA–>dC (1%), indicating that the insertion of dCMP opposite the adduct is predominant .
Biochemical Pathways
Etheno modified DNA bases are generated from the carcinogens vinyl chloride and urethane, but also by reactions of DNA with products derived from lipid peroxidation (LPO) and oxidative stress via endogenous pathways . The formation of εdA is associated with oxidative stress-induced lipid peroxidation and exposure of cells to tumorigenic industrial agents such as vinyl chloride, vinyl carbamate, and benzene .
Pharmacokinetics
Εda has been detected in the liver of humans and untreated animals, suggesting its systemic distribution
Result of Action
The result of εdA’s action is predominantly mutagenic. It has been implicated in carcinogenesis, with studies indicating that it can cause mutations in mammalian cells . The mutagenic potential of εdA was studied using a single-stranded shuttle vector system in several E. coli strains and in simian kidney cells (COS7) .
Action Environment
The action of εdA can be influenced by environmental factors. For instance, the formation of εdA is associated with exposure to certain industrial agents such as vinyl chloride and vinyl carbamate . Additionally, endogenous factors such as oxidative stress and lipid peroxidation can also contribute to the formation of εdA .
Future Directions
Ethenodeoxyadenosine has been implicated in carcinogenesis and is considered promutagenic . It has been suggested that human Polι, a Y-family DNA polymerase, can promote replication through this lesion . This opens up new avenues for research into the mechanisms of DNA replication and repair, and their implications for carcinogenesis .
properties
IUPAC Name |
(2R,3S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c18-4-8-7(19)3-9(20-8)17-6-14-10-11-13-1-2-16(11)5-15-12(10)17/h1-2,5-9,18-19H,3-4H2/t7-,8+,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQIMTUYVDUWKJ-DJLDLDEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN4C3=NC=C4)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031841 | |
Record name | Ethenodeoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ethenodeoxyadenosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001786 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Ethenodeoxyadenosine | |
CAS RN |
68498-25-9 | |
Record name | Ethenodeoxyadenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68498-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethenodeoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethenodeoxyadenosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001786 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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